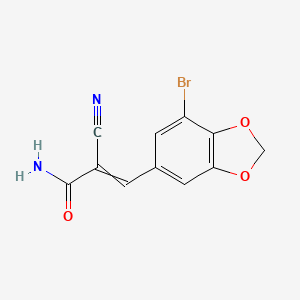

3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide” appears to contain a benzodioxole ring which is a type of aromatic ether . It also has a bromine atom attached to it . The compound also contains a cyanoprop-2-enamide group, which includes a nitrile (cyano) group and an amide group.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzodioxole ring, followed by bromination to introduce the bromine atom . The cyanoprop-2-enamide group could potentially be introduced in a subsequent step, although the specifics would depend on the exact synthetic route chosen.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole ring, a bromine atom, and the cyanoprop-2-enamide group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom could potentially be replaced in a substitution reaction . The nitrile and amide groups could also participate in various reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole ring could contribute to its aromaticity and stability . The bromine atom, being a heavy atom, could influence its density and boiling point .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

The study of enamides, including compounds similar to "3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide," focuses on their versatile roles in organic synthesis. Enamides serve as precursors for the synthesis of complex molecules through various chemical transformations. For instance, the regioselective ethoxybromination of enamides allows for the production of α-bromo hemiaminals, which can undergo a broad array of transformations, highlighting the utility of enamides in synthetic organic chemistry (Nocquet‐Thibault et al., 2013). Additionally, the ability to synthesize and functionalize enamides and their derivatives enables the creation of molecules with potential biological activity or materials science applications (Kikuchi et al., 2022).

Medicinal Chemistry Applications

In medicinal chemistry, compounds structurally related to "3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide" have been explored for their potential biological activities. For example, benzamide riboside, a compound with a benzamide moiety, exhibits anticancer activity through the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH) and induces apoptosis in human lung cancer cells via the intrinsic mitochondrial pathway (Khanna et al., 2004). This suggests that modifications of the benzamide structure, such as introducing a 3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide moiety, could lead to compounds with novel or enhanced biological activities.

Materials Science Applications

While direct references to materials science applications of "3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide" were not found, related research indicates the potential for enamides and their derivatives in this field. For example, the development of novel ligands and catalysts for asymmetric synthesis leverages the unique properties of phosphine-based compounds, which could be influenced by the introduction of enamides or similar functional groups (Imamoto et al., 2012). Such advances in catalysis are crucial for the synthesis of chiral materials and pharmaceuticals.

Propiedades

IUPAC Name |

3-(7-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3/c12-8-2-6(1-7(4-13)11(14)15)3-9-10(8)17-5-16-9/h1-3H,5H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQTUWZJEJXYQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)C=C(C#N)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2895777.png)

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2895780.png)

![2-[(2,4-dichlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2895786.png)